

An In-depth Technical Guide to Metasequirin D: Physical, Chemical, and Biological Properties

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Compound of Interest

Compound Name: Metasequirin D

Cat. No.: B1145687

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A Comprehensive Overview for Researchers and Drug Development Professionals

Metasequirin D, a naturally occurring norlignan, has garnered interest within the scientific community for its potential biological activities. Isolated from the stems and leaves of *Metasequoia glyptostroboides*, a "living fossil" tree, this compound presents a unique chemical scaffold for further investigation.^[1] This technical guide provides a detailed summary of the known physical, chemical, and biological properties of **Metasequirin D**, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

Metasequirin D is a moderately polar compound with the molecular formula $C_{19}H_{22}O_6$ and a molecular weight of approximately 346.37 g/mol. While a specific melting point has not been reported in the available literature, its physicochemical characteristics have been determined through various spectroscopic and analytical techniques.

Table 1: Physical and Chemical Properties of Metasequirin D

Property	Value	Reference
Molecular Formula	C ₁₉ H ₂₂ O ₆	[2]
Molecular Weight	346.37 g/mol	[2]
CAS Number	1264694-96-3	N/A
Appearance	N/A	N/A
Melting Point	Not Reported	N/A
Solubility	Not Reported	N/A
Specific Rotation ([α] _D)	-15.4 (c 0.5, MeOH)	[2]

N/A: Not available in the cited literature.

Spectroscopic Data

The structural elucidation of **Metasequirin D** was accomplished through a combination of spectroscopic methods, including Ultraviolet (UV), Infrared (IR), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Table 2: Spectroscopic Data of Metasequirin D

Technique	Data	Reference
UV (MeOH) λ _{max} (log ε)	210 (4.35), 230 (4.21), 280 (3.85) nm	[2]
IR (KBr) ν _{max}	3421, 2924, 1609, 1515, 1463, 1268, 1154, 1035 cm ⁻¹	[2]
HRESIMS m/z [M+H] ⁺	347.1490 (calculated for C ₁₉ H ₂₃ O ₆ , 347.1495)	[3]

Table 3: ¹H NMR (600 MHz, CD₃OD) and ¹³C NMR (150 MHz, CD₃OD) Data for Metasequirin D

Position	δC (ppm)	δH (ppm, J in Hz)
1	131.9	6.80 (d, 8.2)
2	113.4	
3	149.2	
4	147.8	
5	116.1	6.69 (d, 8.2)
6	121.8	6.72 (s)
7	129.5	6.35 (d, 15.8)
8	128.9	6.18 (dd, 15.8, 7.9)
9	54.1	3.63 (m)
1'	134.9	6.84 (d, 1.8)
2'	111.9	
3'	149.1	
4'	146.4	
5'	116.0	6.75 (d, 8.1)
6'	120.1	6.68 (dd, 8.1, 1.8)
7'	48.7	2.51 (m)
8'	74.9	4.13 (m)
9'	65.9	3.68 (m), 3.55 (m)
3-OCH ₃	56.5	3.84 (s)
3'-OCH ₃	56.4	3.82 (s)

Data extracted from Dong et al. (2011)[\[2\]](#)

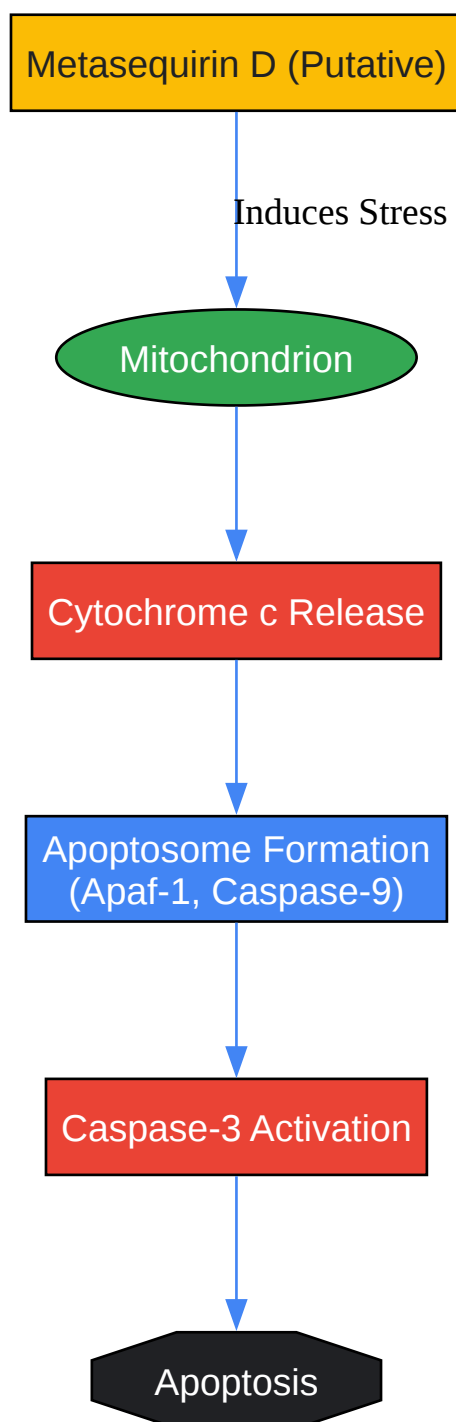
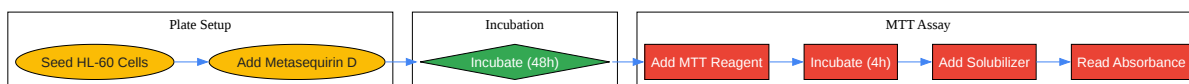
Biological Activity and Experimental Protocols

Cytotoxicity against Human Promyelocytic Leukemia (HL-60) Cells

Metasequirin D has been evaluated for its cytotoxic effects against a panel of human tumor cell lines. It exhibited weak activity against the HL-60 cell line with a reported IC₅₀ value greater than 40 µM.[2]

The cytotoxicity of **Metasequirin D** was likely determined using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The following is a generalized protocol for this method:

- **Cell Culture:** HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- **Cell Seeding:** Cells are seeded into 96-well plates at a density of 5×10^4 cells/well and allowed to adhere overnight.
- **Compound Treatment:** The following day, the culture medium is replaced with fresh medium containing various concentrations of **Metasequirin D** (e.g., serial dilutions from 100 µM to 1 µM). A vehicle control (e.g., DMSO) is also included.
- **Incubation:** The plates are incubated for a specified period, typically 24, 48, or 72 hours.
- **MTT Addition:** After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
- **Formazan Solubilization:** The medium is then removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.



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